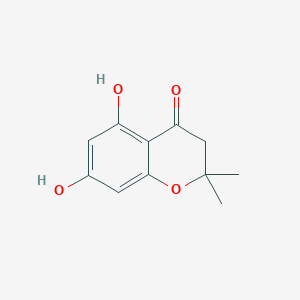

5,7-Dihydroxy-2,2-dimethylchroman-4-one

描述

Overview of Chromanone Derivatives in Medicinal Chemistry and Natural Products

Chromanone, or chroman-4-one, represents a vital heterocyclic compound that serves as a fundamental building block in the fields of medicinal chemistry and natural product research. nih.gov Structurally, chromanones are characterized by a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This scaffold is a member of the oxygen-containing heterocyclic compounds and is closely related to chromones, differing by the absence of a C2-C3 double bond. nih.govnih.gov This seemingly minor structural variation can lead to significant differences in biological activity. nih.govacs.org

Chromanones and their derivatives are ubiquitous in nature, found widely in various plants and to a lesser extent in fungi. nih.govacs.orgipp.pt They are classified as privileged structures in medicinal chemistry, meaning they are capable of binding to multiple biological targets, which makes them valuable templates for designing diverse therapeutic molecules. nih.govacs.orgacs.org Natural and synthetic chromanone analogues have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and antidiabetic properties. nih.govnih.gov The versatility of the chromanone framework has made it a subject of intense research for the isolation, design, and synthesis of novel lead compounds for drug discovery. nih.govrsc.org The study of structure-activity relationships (SAR) reveals that substitutions at various positions on the chromanone ring can yield potent and selective inhibitors for specific biological targets, such as enzymes implicated in neurodegenerative diseases. nih.govacs.orgdigitellinc.com

Significance of the 5,7-Dihydroxy-2,2-dimethylchroman-4-one Structural Scaffold within the Chromanone Class

Within the diverse family of chromanones, the this compound scaffold holds particular importance. This specific structural arrangement is a recurrent moiety found in a variety of natural products. researchgate.net The dihydroxy substitution at the 5 and 7 positions on the aromatic ring is a common feature in many bioactive flavonoids and is known to contribute to activities such as antioxidant effects. biosynth.comnih.gov The gem-dimethyl group at the C2 position is another key feature that defines this particular subclass of chromanones.

The significance of this scaffold is highlighted by its identification as a key structural element in compounds designed for specific biological targets. For instance, research has focused on designing derivatives of this compound as potential agents for modulating bacterial biofilm formation. researchgate.net The inherent structure of this scaffold provides a rigid framework that can be chemically modified to optimize binding affinity and efficacy for various therapeutic applications. researchgate.netjmbfs.org Its presence in natural sources suggests a degree of biological compatibility, making it an attractive starting point for the development of new therapeutic agents. nih.gov

Historical Perspective of Chromanone Research in Phytochemistry and Pharmacology

The history of chromanone research is intrinsically linked to the broader study of chromones and flavonoids in traditional medicine and phytochemistry. numberanalytics.comresearchgate.net For centuries, plant extracts containing these compounds have been used for medicinal purposes. nih.govresearchgate.net The scientific investigation into this class of compounds began in the early 20th century with their isolation from natural sources. numberanalytics.com A pivotal moment in the history of related compounds was the clinical use of khellin (B1673630), a chromone (B188151) extracted from the plant Ammi visnaga. researchgate.netijrar.org Initially used as a smooth muscle relaxant, the potent biological activity of khellin spurred scientists to synthesize and evaluate a multitude of chromone and, by extension, chromanone derivatives for various therapeutic applications. researchgate.net

Phytochemical studies have been instrumental in identifying and isolating a vast number of chromanone derivatives from the plant and fungal kingdoms. nih.govacs.org Agarwood, for example, has been a rich source of 2-(2-phenylethyl)chromone (B1200894) derivatives, which are major components of this resinous wood used in traditional medicine. nih.gov Early pharmacological research focused on the wide range of biological effects exhibited by these natural products, from antimicrobial to anti-inflammatory actions. ijrar.org This historical foundation in natural product chemistry and pharmacology continues to inspire modern drug discovery efforts, where the chromanone scaffold is leveraged to create novel synthetic compounds with improved potency and selectivity. nih.govrsc.orgucl.ac.uk

Compound Data

Below are tables detailing the properties of the featured compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 883-09-0 | chemchart.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₂O₄ | chemicalbook.commolbase.com |

| Molecular Weight | 208.21 g/mol | chemicalbook.commolbase.com |

| Synonyms | 5,7-Dihydroxy-2,2-dimethyl-4-chromanone | chemicalbook.com |

| Appearance | Not specified in sources | |

| Solubility | Not specified in sources |

Structure

2D Structure

属性

IUPAC Name |

5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWGYKRUMPKNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356306 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-09-0 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Biosynthetic Considerations of 5,7 Dihydroxy 2,2 Dimethylchroman 4 One

Natural Occurrence and Distribution in Biological Sources

This chromanone is a naturally occurring polyphenol. nih.gov Its presence, or that of closely related derivatives, has been identified in various botanical species, where it is biosynthetically linked to major secondary metabolite pathways.

The 5,7-dihydroxy-2,2-dimethylchroman-4-one core structure is a component of more complex molecules isolated from several plants. While the direct isolation of this specific compound is not always reported, the presence of its structural framework is a key indicator of the plant's biosynthetic capabilities.

Ficus mucuso : Phytochemical studies of Ficus mucuso have led to the isolation of isoflavone (B191592) dimers, indicating the presence of a robust isoflavonoid (B1168493) biosynthetic pathway within this species. nih.gov The genus Ficus is known to produce a variety of prenylated flavonoids. mdpi.com

Erythrina vogelii : The root bark of Erythrina vogelii is a confirmed source of numerous prenylated isoflavonoids. acs.orgnih.govnih.gov The prenylation—the addition of a dimethylallyl group—is a critical step in the formation of the 2,2-dimethyl portion of the target chromanone.

Metrodorea stipularis : Research on the stems of Metrodorea stipularis has resulted in the isolation of dihydrochalcones that contain the 5,7-dihydroxy-2,2-dimethylchroman-6-yl moiety. researchgate.net This directly confirms the existence of the core structure within this plant.

Helichrysum paronychioides : While the genus Helichrysum is known for producing flavonoids, specific phytochemical data detailing the isolation of this compound from Helichrysum paronychioides is not extensively documented in available literature. The plant is native to Southern Africa. sanbi.orgbotswanaflora.com

Table 1: Detection of Related Compounds in Botanical Species This interactive table summarizes the botanical sources where the this compound moiety or related prenylated flavonoids have been identified.

| Botanical Species | Compound Type or Moiety Detected | Reference(s) |

|---|---|---|

| Ficus mucuso | Isoflavone dimers | nih.gov |

| Erythrina vogelii | Prenylated isoflavonoids | acs.orgnih.govnih.gov |

| Metrodorea stipularis | Dihydrochalcones with a 5,7-dihydroxy-2,2-dimethylchroman-6-yl moiety | researchgate.net |

| Helichrysum paronychioides | Genus known for flavonoids; specific compound not detailed. | sanbi.orgbotswanaflora.com |

The biosynthesis of chromanones is intrinsically linked to the well-established phenylpropanoid pathway, which is also responsible for producing flavonoids, isoflavonoids, and homoisoflavonoids. These pathways begin with the amino acid L-phenylalanine. mdpi.com The subsequent formation of a chalcone (B49325) precursor is a pivotal step. mdpi.com

The chromanone structure is related to flavanones, which are intermediates in flavonoid biosynthesis. The formation of the characteristic 2,2-dimethyl-dihydropyran ring is the result of a prenylation reaction, where a dimethylallyl pyrophosphate (DMAPP) unit is transferred from a donor molecule to the flavonoid backbone. mdpi.comnih.gov This prenylation increases the lipophilicity of the molecule, which can enhance its affinity for biological membranes and interaction with proteins. mdpi.com

Proposed Biosynthetic Pathways Leading to Chromanone Structures

The formation of the chromanone core generally follows the polyketide pathway. Specifically for chromones, a key enzyme, Pentaketide (B10854585) Chromone (B188151) Synthase (PCS), can catalyze the formation of a pentaketide chromone like 5,7-dihydroxy-2-methylchrome from five molecules of malonyl-CoA. chemchart.com

The specific biosynthesis of this compound involves two key stages:

Formation of the Flavonoid/Chromanone Skeleton : This proceeds via the phenylpropanoid and polyketide pathways. An aromatic starter unit (derived from phenylalanine) and three units of malonyl-CoA are condensed by chalcone synthase (CHS) to form a chalcone intermediate. This intermediate then undergoes cyclization, catalyzed by chalcone isomerase (CHI), to form a flavanone (B1672756) scaffold, such as naringenin (B18129) (5,7,4'-trihydroxyflavanone).

Prenylation : The crucial step to form the 2,2-dimethyl group is a C-prenylation event. A prenyltransferase enzyme catalyzes the transfer of a dimethylallyl group from the donor molecule, dimethylallyl pyrophosphate (DMAPP), to the flavonoid core. acs.orgnih.gov This electrophilic substitution reaction typically occurs on the electron-rich aromatic A-ring of the flavonoid. Subsequent cyclization between the prenyl group and an adjacent hydroxyl group forms the dihydropyran ring, yielding the final 2,2-dimethylchroman-4-one (B181875) structure.

Methodologies for Isolation and Purification from Natural Extracts

The isolation of this compound and related compounds from natural sources is a multi-step process that leverages the physicochemical properties of the molecule. nih.gov Given that it is a polar phenolic compound, the extraction and purification strategy is designed accordingly.

A general workflow for isolation includes:

Extraction : The plant material (e.g., leaves, bark, roots) is typically dried, ground, and then extracted with a polar solvent like methanol (B129727) or ethanol (B145695). botswanaflora.com This initial crude extract contains a wide variety of metabolites.

Fractionation : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning the extract between ethyl acetate (B1210297) and water. The chromanone, being moderately polar, would preferentially move into the ethyl acetate fraction.

Chromatography : This is the core of the purification process. Several chromatographic techniques are employed sequentially to achieve pure compounds.

Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) : The ethyl acetate fraction is often first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to yield several sub-fractions. botswanaflora.com

Preparative Thin-Layer Chromatography (pTLC) : Sub-fractions can be further purified using pTLC, where compounds are separated on a silica plate and the band corresponding to the target compound is scraped off and eluted with a solvent.

High-Performance Liquid Chromatography (HPLC) : For final purification to high purity, reversed-phase HPLC is often used. This technique separates compounds based on their hydrophobicity.

The identity and structure of the isolated compound are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Table 2: General Isolation and Purification Techniques This interactive table outlines the common methodologies used in the isolation of chromanones from natural extracts.

| Step | Technique | Description | Reference(s) |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Use of polar solvents like methanol or ethanol to create a crude extract from plant material. | botswanaflora.com |

| 2. Fractionation | Liquid-Liquid Partitioning | Separation of the crude extract into fractions of differing polarity, often using ethyl acetate and water. | botswanaflora.com |

| 3. Purification | Column Chromatography | Initial separation of fractions on a stationary phase like silica gel using a solvent gradient. | botswanaflora.com |

| 4. Fine Purification | Preparative TLC / HPLC | Further purification of semi-pure fractions to isolate the target compound with high purity. | organic-chemistry.org |

Synthetic Methodologies for 5,7 Dihydroxy 2,2 Dimethylchroman 4 One and Its Analogues

Strategies for Chromanone Skeleton Construction

The fundamental challenge in synthesizing 5,7-dihydroxy-2,2-dimethylchroman-4-one lies in the efficient formation of the chromanone skeleton. Chemists have devised several robust methods to achieve this, each with unique advantages.

A prominent strategy for building the chromanone framework involves a tandem sequence of an intermolecular Michael addition followed by an intramolecular cyclization. frontiersin.org This approach typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound, known as a Michael acceptor, to form an intermediate that subsequently cyclizes to yield the heterocyclic ring. rsc.org

In a common variant, a base-promoted tandem reaction can be employed. For instance, the synthesis of functionalized chromenones has been achieved through a process involving a Michael addition and subsequent double cyclizations without the need for a transition metal catalyst. rsc.org Cascade reactions, such as the aza-Michael addition followed by cyclization, provide an efficient route to related heterocyclic structures. frontiersin.org This method is valued for its ability to proceed under mild conditions and its adherence to the principles of green chemistry, especially when conducted in solvents like water or methanol (B129727). frontiersin.org The reaction is often irreversible, which prevents retro-Michael reactions and leads to high yields of the stable cyclic product. frontiersin.org

Classic condensation reactions remain a cornerstone for the synthesis of chroman-4-ones. The reaction of a phenol, such as resorcinol (B1680541) or phloroglucinol, with a β-unsaturated acid or a β-hydroxy acid is a direct method for constructing the chromanone ring. The synthesis of 7-hydroxy-2,2-dimethylchroman-4-one, an analogue of the target compound, can be achieved through the reaction of resorcinol with 3,3-dimethylacrylic acid in the presence of a catalyst. researchgate.net

This type of reaction is often acid-catalyzed and can be considered a variation of the Pechmann condensation or a Friedel-Crafts acylation followed by an intramolecular cyclization. For example, reacting resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid at elevated temperatures yields 7-hydroxychroman-4-one. ucl.ac.uk The use of β-hydroxyisovaleric acid (3-hydroxy-3-methylbutanoic acid) or its equivalents with appropriately substituted resorcinols provides a direct pathway to the 2,2-dimethylchroman-4-one (B181875) skeleton.

Modern synthetic methods increasingly rely on domino or cascade reactions, where multiple bond-forming events occur in a single pot. Phosphine-promoted domino sequences have emerged as a powerful tool for the rapid assembly of complex heterocyclic frameworks like chromanones. rsc.orgu-szeged.hu These reactions are prized for their atom economy and efficiency. beilstein-journals.orgnih.gov

In this approach, a tertiary phosphine, such as tri(n-butyl)phosphine, acts as a nucleophilic catalyst. beilstein-journals.orgnih.gov It initially adds to an electron-deficient species, like an activated alkyne or alkene, to generate a reactive zwitterionic intermediate. u-szeged.hubeilstein-journals.org This intermediate then participates in a sequence of reactions to build the final structure. A well-designed phosphine-promoted, three-component domino sequence of a salicylaldehyde (B1680747) derivative with but-3-yn-2-one allows for the construction of the chromanone skeleton under mild conditions, yielding novel chromanone analogues with an all-carbon quaternary center. rsc.org This methodology demonstrates how commercially available starting materials can be facilely assembled into complex molecules. rsc.org

Below is a table summarizing a representative phosphine-promoted domino reaction for chromanone synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product Type | Ref |

| Salicylaldehyde | But-3-yn-2-one | Phosphine | Michael Addition, Intramolecular Wittig | Chromanone Analogue | rsc.org |

| 3-Aroylcoumarin | Alkynone | Phosphine | [3+2] Cyclization, Intramolecular Wittig | 2-Chromanone-fused Bicycles | rsc.org |

| Isatylidene Malononitriles | Bis-chalcones | Tri(n-butyl)phosphine | Domino Annulation | Spiro[cyclohexane-1,3'-indolines] | nih.gov |

Regioselective Synthesis of Substituted Chroman-4-ones

When using substituted phenols like resorcinols, a key challenge is controlling the regioselectivity of the cyclization. The position of the initial bond formation on the aromatic ring determines the final substitution pattern of the chromanone product.

The synthesis of a specific regioisomer, such as a 5-hydroxychroman-4-one (B180507) over a 7-hydroxychroman-4-one, depends on the directing effects of the substituents on the resorcinol starting material. capes.gov.br Resorcinol itself has two hydroxyl groups at positions 1 and 3. The carbons at positions 2, 4, and 6 are activated towards electrophilic attack.

In an unsymmetrically substituted resorcinol, the initial acylation step (a Friedel-Crafts reaction) will preferentially occur at the most nucleophilic carbon atom. For example, in the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one, the reaction between resorcinol and 3,3-dimethylacrylic acid leads to cyclization where the ether linkage is formed with the hydroxyl at position 1 and the carbonyl is at position 4, resulting in the hydroxyl group at C-7. researchgate.net To obtain the 5-hydroxy isomer, the cyclization must proceed in the opposite direction. Achieving this selectivity often requires a careful choice of starting materials, protecting groups, or reaction conditions to favor acylation at the C-2 position over the C-4 position of the resorcinol nucleus.

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that governs the regiochemical outcome in many chromanone syntheses. nih.govrsc.org The hydroxyl groups of resorcinol are powerful activating, ortho-para directing groups. The regioselectivity of the acylation is dictated by the electronic and steric effects of any other substituents on the aromatic ring. researchgate.net

An electron-donating group (EDG) on the resorcinol ring will further activate the ortho and para positions relative to it, while an electron-withdrawing group (EWG) will deactivate them. nih.gov This principle can be used to direct the initial acylation to a specific position. The stability of the intermediate carbocation (the sigma complex) also plays a crucial role; attack at a position that leads to a more resonance-stabilized intermediate is favored. stackexchange.com For instance, attack at the 2-position of thiophene (B33073) is favored over the 3-position because the resulting intermediate has more resonance structures, a principle that applies to substituted benzene (B151609) rings as well. stackexchange.com By strategically placing substituents on the resorcinol starting material, chemists can steer the reaction towards the desired regioisomer.

The following table illustrates the expected directing effects of common substituent types on a resorcinol ring during Friedel-Crafts acylation.

| Substituent (R) at C-5 | Electronic Effect | Predicted Major Acylation Site | Resulting Isomer Type |

| -CH₃ (Methyl) | Electron-Donating (EDG) | C-4 / C-6 | 7-Hydroxy |

| -Cl (Chloro) | Weakly Deactivating (EWG) | C-4 / C-6 | 7-Hydroxy |

| -NO₂ (Nitro) | Strongly Deactivating (EWG) | C-2 | 5-Hydroxy |

| -OCH₃ (Methoxy) | Strongly Activating (EDG) | C-4 / C-6 | 7-Hydroxy |

Derivatization and Structural Modification Strategies for this compound Analogues

The this compound scaffold is a key structural motif found in various natural products. researchgate.net Its derivatization is a significant area of research aimed at creating novel compounds with diverse properties. Structural modifications primarily target the hydroxyl groups, the aromatic ring, and the heterocyclic C-ring, allowing for the introduction of a wide array of functionalities. These modifications are crucial for developing new therapeutic agents and molecular probes. nih.govresearchgate.net

The phenolic hydroxyl groups at the C-5 and C-7 positions of the chromanone core are prime targets for functionalization due to their reactivity. rsc.org Alkylation and acylation are common strategies to modify these groups, altering the molecule's polarity, solubility, and interaction with biological targets.

Alkylation: This process involves the introduction of an alkyl group onto one or both hydroxyl moieties. For instance, in the synthesis of derivatives of 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one, methylation was achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) and acetone. researchgate.net Another common method involves the reaction of a 7-hydroxychroman-4-one with various substituted benzyl (B1604629) bromides in N,N-dimethylformamide (DMF) with potassium carbonate as a base to yield 7-benzyloxy analogues. ucl.ac.uk The choice of reagents allows for controlled mono- or di-alkylation, providing access to a range of derivatives.

Acylation: Acylation introduces an acyl group to the hydroxyl functions, typically forming an ester linkage. While specific examples directly on this compound are less detailed in the provided literature, the general principles of phenolic acylation are widely applicable. This transformation can be used to create prodrugs or to modulate the electronic properties of the aromatic ring system.

These functionalization techniques are foundational for creating libraries of chromanone derivatives for further study. The selection of the alkylating or acylating agent is critical for tailoring the final properties of the molecule.

Table 1: Examples of Hydroxyl Group Functionalization in Chromanone Analogues This table is interactive. You can sort and filter the data.

| Starting Compound | Reaction Type | Reagent(s) | Product Description | Reference(s) |

|---|---|---|---|---|

| 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one | Alkylation (Methylation) | Methyl iodide (MeI), K₂CO₃, Acetone | Methylated derivative | researchgate.net |

| 7-Hydroxychroman-4-one | Alkylation (Benzylation) | Benzyl bromide, K₂CO₃, DMF | 7-(Benzyloxy)chroman-4-one | ucl.ac.uk |

Expanding the structural diversity of the chromanone core often involves appending various side chains or fusing additional heterocyclic rings. wikipedia.org These modifications can dramatically influence the molecule's biological activity by introducing new pharmacophoric elements or altering its three-dimensional shape.

Strategies for introducing side chains often focus on the C-2, C-3, and C-6 positions of the chromanone skeleton. nih.gov For example, benzylidene groups can be introduced at the C-3 position via Claisen-Schmidt condensation of the chroman-4-one with an appropriate aldehyde, such as 4-pyridinecarboxaldehyde, in the presence of a base like sodium methoxide. ucl.ac.uk This creates an exocyclic double bond to which further chemical transformations can be applied.

The incorporation of heterocyclic moieties is another powerful strategy. nih.gov One-pot methods, such as a Michael-aldol reaction sequence, have been developed to synthesize 2,3-heterocyclic-substituted chromones. ijrpc.comnih.gov This can be achieved by reacting a chromone (B188151) derivative with heterocyclic aldehydes. nih.gov Such syntheses allow for the fusion of rings like pyridines, which can introduce nitrogen atoms into the final structure, potentially enhancing bioactivity. ijrpc.com The development of chromanone-dithiocarbamate and chromanone-piperidinyl ethoxy hybrids highlights the successful introduction of complex, nitrogen-containing side chains to create multi-functional agents. nih.gov

Table 2: Strategies for Introducing Side Chains and Heterocycles This table is interactive. You can sort and filter the data.

| Parent Scaffold | Position of Modification | Synthetic Method | Introduced Moiety | Reference(s) |

|---|---|---|---|---|

| Chroman-4-one | C-3 | Claisen-Schmidt Condensation | (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene | ucl.ac.uk |

| Chromone | C-2, C-3 | One-pot Michael-Aldol Reaction | Heterocyclic units (e.g., Pyridyl) | ijrpc.comnih.gov |

| Chromanone | C-2 | Not specified | Piperidinyl ethoxy side chain | nih.gov |

Spirochromanones are a unique class of compounds where the C-2 or C-3 position of the chromanone ring is part of a spirocyclic system. This structural feature imparts a rigid, three-dimensional architecture, which is of great interest in medicinal chemistry.

Several synthetic routes to spirochromanones have been established. One prominent method is the asymmetric domino reaction between benzylidenechroman-4-ones and 2-mercaptobenzaldehydes. rsc.org This reaction, catalyzed by a bifunctional indane catalyst, efficiently constructs spiro chromanone-thiochroman complexes with high yields and excellent stereoselectivity. rsc.orgorganic-chemistry.org

Another versatile approach is the Kabbe condensation. researchgate.net This multi-component reaction can be used to generate complex spiro compounds. For instance, a double Kabbe condensation can produce bis-spirochromanones. researchgate.net Additionally, organocatalyzed Michael additions and 1,3-dipolar cycloadditions are employed to construct various spiro-fused heterocyclic systems onto the chromanone framework. researchgate.net Visible light-driven radical cyclization and epoxidation of o-(allyloxy)arylaldehydes have also been utilized to synthesize spiroepoxy chroman-4-ones, demonstrating the utility of modern photochemical methods in this field. researchgate.net

Table 3: Synthetic Approaches to Spirochromanone Derivatives This table is interactive. You can sort and filter the data.

| Starting Material(s) | Reaction Type | Catalyst/Conditions | Resulting Spiro-Structure | Reference(s) |

|---|---|---|---|---|

| Benzylidenechroman-4-ones and 2-mercaptobenzaldehydes | Asymmetric Domino Reaction | Bifunctional indane catalyst | Spiro chromanone-thiochroman | rsc.org |

| o-(allyloxy)arylaldehydes | Radical Cyclization/Epoxidation | Ru(bpy)₃Cl₂·6H₂O, Blue LED | Spiroepoxy chroman-4-one | researchgate.net |

| Various | Kabbe Condensation | Not specified | Bis-spirochromanone | researchgate.net |

Pharmacological and Biological Investigations of 5,7 Dihydroxy 2,2 Dimethylchroman 4 One

Antioxidant Activities

The antioxidant potential of a compound is its ability to counteract oxidative damage caused by reactive oxygen species (ROS). This is a key therapeutic target for a multitude of diseases. selleckchem.comcaymanchem.com

Evaluation using Chemical and Biological Assays (e.g., DPPH, FRAP, Cu-induced LDL oxidation)

The antioxidant capacity of chemical compounds is frequently evaluated using various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to determine free-radical scavenging activity. nih.gov A study on a structurally related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated a 40% inhibition against the DPPH radical at a concentration of 250 μM. nih.govresearchgate.net This suggests that the dihydroxy-chromen-4-one scaffold contributes to antioxidant activity. nih.govresearchgate.net Another important assay is the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex. For the related compound, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, a FRAP value of 0.13 was reported. nih.gov

The oxidation of low-density lipoprotein (LDL) is a critical event in the development of atherosclerosis. nih.gov The ability of a compound to inhibit copper-induced LDL oxidation is a measure of its potential protective effect against this process.

Specific experimental data on the evaluation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one using DPPH, FRAP, and Cu-induced LDL oxidation assays were not available in the searched scientific literature.

Antioxidant Activity Data for Related Chromanone Compounds

| Assay | Compound | Result |

|---|---|---|

| DPPH Radical Scavenging | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 40% inhibition at 250 μM nih.govresearchgate.net |

| FRAP | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 0.13 nih.gov |

| Cu-induced LDL oxidation | Data not available | Data not available |

Contribution to Reduction of Oxidative Stress in Cellular Systems

Beyond simple chemical assays, it is crucial to understand how a compound affects oxidative stress within a cellular environment. This can involve the modulation of endogenous antioxidant defense systems, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net The Nrf2 pathway regulates the expression of numerous antioxidant and detoxification genes, providing a protective effect on cells. researchgate.net A structurally similar compound, 5,7-Dihydroxychromone (B1664638), has been identified as a potent activator of the Nrf2/ARE (Antioxidant Response Element) signal pathway. selleckchem.com In SH-SY5Y neuroblastoma cells, 5,7-Dihydroxychromone was found to inhibit the increase in reactive oxygen species (ROS) and apoptosis induced by cellular toxins. caymanchem.com It also increased the levels of protective enzymes such as heme oxygenase-1 (HO-1). caymanchem.com

Detailed research findings specifically documenting the contribution of this compound to the reduction of oxidative stress in cellular systems were not found in the reviewed sources.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of compounds is often assessed by their ability to modulate key inflammatory pathways and mediators.

Modulation of Inflammatory Pathways and Mediator Release (e.g., NO production, Histamine (B1213489), Cytokines, Leukotrienes, Superoxide (B77818) Anion, Elastase)

Research into the anti-inflammatory mechanisms of chromanones often involves examining their effects on the production of inflammatory mediators. For instance, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key targets for anti-inflammatory agents. nih.gov Studies on flavonoids have shown they can suppress the expression of both iNOS and COX-2. nih.gov A related compound, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated significant anti-inflammatory activity by inhibiting COX-2 and 5-lipoxygenase (5-LOX) activities by over 80% at a concentration of 100 μg/ml. nih.govresearchgate.net This same compound also inhibited the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net The modulation of cytokines, such as interleukins, and lipid mediators like leukotrienes are also crucial aspects of the inflammatory response. researchgate.net

Specific data on the modulation of nitric oxide (NO) production, histamine release, a broad spectrum of cytokines, leukotrienes, superoxide anion generation, or elastase release by this compound could not be located in the available literature.

Anti-inflammatory Activity of a Related Flavone

| Target | Compound | Result |

|---|---|---|

| COX-2 Inhibition | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | >80% inhibition at 100 μg/ml nih.govresearchgate.net |

| 5-LOX Inhibition | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | >80% inhibition at 100 μg/ml nih.govresearchgate.net |

| TNF-α Production | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | >80% inhibition at 100 μg/ml nih.govresearchgate.net |

Anticancer and Cytotoxic Effects

The investigation of natural and synthetic compounds for their ability to inhibit the growth of cancer cells is a significant area of pharmaceutical research.

Ligand Activity at Specific Receptors (e.g., Cannabinoid Receptors, Opioid Receptors)

An extensive search of scientific databases reveals no specific studies investigating the ligand activity of this compound at either cannabinoid or opioid receptors. Therefore, its binding affinity, potency, and efficacy (agonist or antagonist activity) at these receptors remain uncharacterized.

However, research into the broader class of flavonoids, which includes the chroman-4-one skeleton, has identified some compounds as potential opioid receptor ligands. nih.gov For instance, certain flavonoids have been shown to possess κ-opioid receptor antagonist activity in vitro. nih.gov These studies suggest that the flavonoid scaffold may be a viable starting point for developing new opioid receptor modulators. nih.gov It is important to emphasize that these findings pertain to other flavonoid compounds and cannot be extrapolated to this compound without direct experimental evidence. Opioid receptors, which are G protein-coupled receptors, are crucial targets for pain management, and their activation typically leads to the closure of presynaptic calcium channels, reducing the release of excitatory neurotransmitters. nih.govyoutube.com

Anti-parasitic Activities

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological effects. nih.govnih.gov While this has prompted investigation into various derivatives for therapeutic applications, direct studies on this compound are absent in the context of parasitic diseases.

Antiplasmodial Activity (e.g., against Plasmodium falciparum strains)

No specific data exists in the scientific literature regarding the antiplasmodial activity of this compound against any strain of Plasmodium falciparum, the deadliest species of malaria parasite.

Bioassay-guided studies of plant extracts have led to the isolation of other flavanones and dihydrochalcones that exhibit antiplasmodial activity. For example, compounds isolated from Piper hostmannianum showed potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. This highlights that the broader structural class has been a source of compounds with antimalarial potential. However, without direct testing, the efficacy of this compound in this regard is unknown.

Hemoglobin-Modifying Properties and Implications for Hemoglobinopathies (e.g., Sickle Cell Disease)

A thorough review of the literature found no evidence or studies investigating the hemoglobin-modifying properties of this compound. Its potential to interact with hemoglobin, alter oxygen affinity, or inhibit the polymerization of sickle hemoglobin (HbS) has not been explored.

Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of HbS. youtube.com Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a sickle shape, which is the root cause of the disease's pathophysiology. Therapeutic strategies for sickle cell disease often focus on small molecules that can directly modify hemoglobin to prevent this polymerization. nih.gov These agents typically work by stabilizing the oxygenated state of hemoglobin, thus increasing its affinity for oxygen and reducing the concentration of deoxygenated HbS available to polymerize. youtube.comnih.gov There is currently no information to suggest that this compound possesses such properties.

Mechanistic Elucidation of 5,7 Dihydroxy 2,2 Dimethylchroman 4 One S Bioactivity

Identification of Cellular and Molecular Targets

The bioactivity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one and structurally similar compounds is initiated by their interaction with specific cellular components, leading to a cascade of downstream effects.

The core structure of this compound has been identified as a key pharmacophore for binding to specific enzymes. Research has shown that nature-inspired derivatives of this compound are designed as binders for WrbA, an NAD(P)H quinone reductase in E. coli, which is a target for modulating bacterial biofilms. researchgate.net

While direct studies on this compound are limited, extensive research on analogous compounds with the 5,7-dihydroxy-chromen-4-one backbone reveals common enzymatic targets:

Tyrosinase: Many related flavonoids are potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. uq.edu.aunih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. uq.edu.au

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): A related flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, demonstrated potent inhibition of both COX-2 and 5-LOX, key enzymes in the metabolic pathways that produce pro-inflammatory mediators. nih.govnih.gov At a concentration of 100 µg/ml, this related compound inhibited the activity of both enzymes by over 80%. nih.govnih.gov

| Enzyme Target | Observed Effect | Example Compound | Reference |

|---|---|---|---|

| WrbA (NAD(P)H quinone reductase) | Binding/Inhibition | This compound derivatives | researchgate.net |

| Tyrosinase | Competitive Inhibition | Synthetic Dihydropyrano[3,2-b]chromenediones | uq.edu.au |

| Cyclooxygenase-2 (COX-2) | >80% Inhibition (at 100 µg/ml) | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | nih.govnih.gov |

| 5-Lipoxygenase (5-LOX) | >80% Inhibition (at 100 µg/ml) | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | nih.govnih.gov |

The 5,7-dihydroxy substitution pattern is crucial for the antioxidant properties of this class of compounds. biosynth.comrsc.org This activity is exerted through two primary mechanisms:

Direct Radical Scavenging: The hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. biosynth.com A close analogue, 5,7-dihydroxychromone (B1664638), has been shown to inhibit the increase in ROS induced by cellular toxins. caymanchem.com

Upregulation of Antioxidant Pathways: These compounds can activate endogenous antioxidant defense systems. 5,7-dihydroxychromone, for instance, increases the cellular levels of key cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). caymanchem.com This effect is often mediated through the activation of the Keap1/Nrf2/ARE signaling pathway, the master regulator of the cellular antioxidant response. nih.gov

Paradoxically, compounds with a quinone or quinone-like structure can also exhibit pro-oxidant activity. The benzopyrone core of this compound can undergo redox cycling, a process that generates superoxide (B77818) anions and other ROS. nih.govnih.gov An excessive production of these species can overwhelm the cell's antioxidant capacity and lead to oxidative DNA damage. nih.gov

This can result in several types of DNA lesions, including the oxidation of nucleotide bases (e.g., formation of 8-oxo-7,8-dihydroguanine) and the induction of single- and double-strand DNA breaks. nih.govnih.gov Such damage triggers the DNA Damage Response (DDR), a complex signaling network involving sensor kinases like ATM and ATR, which may ultimately lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov

Beyond direct enzyme inhibition, this compound and its analogues modulate several key signaling pathways that control gene expression.

NF-κB Pathway: The related compound 5,7-dihydroxy-2-[3-hydroxy-4,5-dimethoxy-phenyl]-chromen-4-one inhibits the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor for inflammatory gene expression. nih.govnih.gov At 100 µg/ml, it reduced NF-κB activity by 23.1%. nih.govnih.gov

Nrf2/ARE Pathway: As noted previously, the ability of 5,7-dihydroxychromone to increase the expression of HO-1 and NQO1 points to its modulation of the Nrf2/Antioxidant Response Element (ARE) pathway. caymanchem.comnih.gov

PI3K/Akt Pathway: In studies of related flavonoids like luteolin, the PI3K/Akt pathway has been identified as a mediator of their neuroprotective effects, suggesting that this survival pathway can be influenced by the core flavonoid structure to protect against apoptosis. researchgate.net

JAK/STAT Pathway: Computational models predict that flavones with a similar structure have a high binding affinity for Janus Kinase (JAK), suggesting a potential to inhibit the JAK/STAT pathway, which is crucial for cytokine signaling and inflammatory responses. researchgate.net

Receptor Binding Kinetics and Thermodynamics

The mode of enzyme inhibition can be determined using kinetic analyses, such as Lineweaver-Burk plots. researchgate.netmdpi.com For example, different substitutions on the chromone (B188151) scaffold can lead to different types of inhibition. One study found that a related cinnamic acid derivative acted as a competitive inhibitor , while another was a mixed-type inhibitor of tyrosinase. nih.gov Competitive inhibitors bind to the enzyme's active site, directly competing with the substrate, which increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). uq.edu.au Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. nih.gov

The inhibition constant (Kᵢ), which represents the binding affinity of the inhibitor, has been quantified for several analogues.

| Inhibitor (Analogue) | Enzyme Target | Inhibition Type | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| DHPC02 | Mushroom Tyrosinase | Competitive | 6.00 µM | uq.edu.au |

| DHPC03 | Mushroom Tyrosinase | Competitive | 9.00 µM | uq.edu.au |

| DHPC04 | Mushroom Tyrosinase | Competitive | 4.00 µM | uq.edu.au |

| Hydroxy Cinnamic Acid Derivative (5c) | Mushroom Tyrosinase | Competitive | - | nih.gov |

| Hydroxy Cinnamic Acid Derivative (5d) | Mushroom Tyrosinase | Mixed-Type | - | nih.gov |

Pharmacodynamic Characterization of Cellular Responses

The culmination of the molecular interactions of this compound and its analogues results in distinct and measurable pharmacodynamic responses at the cellular level.

Cytoprotective and Anti-inflammatory Response: The dual action of scavenging ROS and activating the Nrf2 pathway leads to a robust cytoprotective effect, enhancing the cell's resilience to oxidative stress. caymanchem.com Concurrently, the inhibition of pro-inflammatory enzymes (COX, 5-LOX) and signaling pathways (NF-κB) results in a potent anti-inflammatory response, characterized by a decreased output of inflammatory mediators such as prostaglandins (B1171923) and cytokines. nih.govnih.gov

Modulation of Melanogenesis: The direct inhibition of tyrosinase by related compounds translates to a clear pharmacodynamic outcome: the reduction of melanin synthesis in melanocytes. nih.gov This cellular response underpins the potential application of these compounds as agents for regulating skin pigmentation.

Bifunctional Pro-oxidant/Apoptotic Response: While often acting as an antioxidant, the compound's structure holds the potential for pro-oxidant activity. nih.gov In cells with high oxidative stress or compromised antioxidant systems, such as certain cancer cells, this can lead to overwhelming DNA damage, triggering the p53-dependent apoptotic pathway and resulting in programmed cell death. nih.gov This dual nature—protective in healthy cells and potentially cytotoxic in vulnerable cells—is a key characteristic of many phenolic compounds.

Structure Activity Relationship Sar Studies of 5,7 Dihydroxy 2,2 Dimethylchroman 4 One Derivatives

Impact of Methyl and Dimethyl Substitutions on Pharmacological Profiles

Methyl substitutions can have a profound impact on the pharmacological profile of chroman-4-one derivatives, an effect often termed the "magic methyl" effect in medicinal chemistry. nih.govprinceton.edu These small alkyl groups can influence a compound's potency, selectivity, and pharmacokinetic properties by altering its conformation, lipophilicity, and metabolic stability.

In the case of 5,7-dihydroxy-2,2-dimethylchroman-4-one, the gem-dimethyl group at the C-2 position is a defining structural feature. This substitution can lock the conformation of the heterocyclic C-ring and can also protect the molecule from certain metabolic pathways, potentially increasing its bioavailability. The presence of methyl groups can also enhance lipophilicity, which may facilitate passage across biological membranes.

Studies on other chroman-4-one derivatives have provided further insight into the role of methyl groups. For instance, the synthesis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one highlights that additional methylation on the A-ring (at C-6 and C-8) is a feature of some naturally occurring, bioactive homoisoflavonoids. niscpr.res.in In a study on tazemetostat, a drug with a different core structure, the strategic placement of methyl groups was shown to be critical for its inhibitory potency, with dimethylated analogues showing significantly higher activity than their unmethylated counterparts. nih.gov While not directly on the chroman-4-one core, this illustrates the powerful effect of methylation.

Conversely, the introduction of a methyl group can also lead to steric hindrance, potentially reducing binding affinity to a biological target if it occupies a space that is not tolerated by the binding pocket. The precise impact of a methyl or dimethyl substitution is therefore highly dependent on its position on the scaffold and the specific biological target being considered.

Effects of Diverse Substituents and Side Chains (e.g., Isopropyl, Prenyl, Hydroxybenzyl Moieties)

The introduction of various substituents and side chains onto the this compound scaffold allows for extensive exploration of the SAR and the fine-tuning of biological activity.

Isopropyl and Prenyl Groups: Lipophilic groups such as isopropyl and prenyl moieties are found in a number of natural chromanones and can significantly influence their biological profile. acs.org Prenylation, the attachment of a prenyl group, is a common modification in natural flavonoids and often enhances their bioactivity by increasing their lipophilicity and ability to interact with cell membranes and hydrophobic binding pockets of proteins. researchgate.net

Hydroxybenzyl Moieties: Homoisoflavonoids, which are characterized by a benzyl (B1604629) or benzylidene group at the C-3 position, represent a significant class of chroman-4-one derivatives. The substitution pattern on this benzyl group is a key determinant of activity. For example, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one is a known bioactive natural product. niscpr.res.in The presence and position of hydroxyl groups on the benzyl ring can dramatically alter the compound's properties, often enhancing antioxidant or enzyme-inhibiting activities.

Other Alkyl and Aryl Substituents: The length and branching of alkyl chains at the C-2 position have been shown to be critical for the activity of chroman-4-one derivatives as SIRT2 inhibitors. acs.org An n-propyl chain showed good activity, but the optimal length was found to be a pentyl group. acs.org Longer chains or the introduction of bulky aromatic groups at this position could decrease activity, indicating a space limitation in the binding site. acs.org In a study on antibacterial 5,7-dihydroxy-4-chromanones, long aliphatic alkyl chains (C6 to C9) at the C-2 position conferred greater potency against MRSA than shorter chains. nih.gov

Table 2: Impact of C-2 and C-3 Substituents on the Bioactivity of Chroman-4-one Derivatives

| Derivative Type | Substituent Example | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Alkyl-substituted | n-Pentyl | C-2 | Optimal length for SIRT2 inhibition | acs.org |

| Alkyl-substituted | Long aliphatic chains (C6-C9) | C-2 | Enhanced antibacterial activity against MRSA | nih.gov |

| Benzylidene-substituted | 3,4,5-Trihydroxyphenyl | C-3 | Potent antioxidant activity | researchgate.net |

| Hydroxybenzyl-substituted | 4-Hydroxybenzyl | C-3 | Core structure of bioactive homoisoflavonoids | niscpr.res.in |

| Prenylated | Prenyl group | Various | Often enhances bioactivity and membrane interaction | researchgate.net |

Stereochemical Considerations and Enantiomeric Purity in Bioactivity

The chroman-4-one scaffold can possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). When a substituent is introduced at the C-2 or C-3 position, these positions can become stereogenic centers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For flavanones (2-phenylchroman-4-ones), the C-2 position is a stereogenic center. Naturally occurring flavanones are often optically active, with the (2S) configuration being the most common. researchgate.net Similarly, for homoisoflavanones (3-benzylchroman-4-ones), the C-3 position is typically a chiral center. Studies on homoisoflavanones have demonstrated that stereochemistry can dictate in vitro efficacy. For instance, in the case of the homoisoflavanone cremastranone and its analogues, stereoisomers with an (S)-configuration at the C-3 position were generally found to be more potent as antiangiogenic agents than their (R)-enantiomers, which are the more common natural forms. nih.gov

While the parent this compound is achiral, the introduction of substituents at other positions, such as a hydroxyl group at C-3, creates chiral centers at both C-2 and C-3. The relative and absolute stereochemistry of these centers can have a significant impact on biological activity. The synthesis and biological evaluation of all four stereoisomers of a related 2,2-dimethyl-3-hydroxychromane derivative confirmed that the biological activity is dependent on the specific stereochemistry. nih.gov This underscores the importance of controlling and defining the stereochemistry of chroman-4-one derivatives during drug design and development to ensure optimal interaction with the biological target.

Quantitative Correlations between Molecular Structure and Specific Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds.

For flavonoids and related phenolic compounds, QSAR studies have been instrumental in understanding the structural requirements for activities like antioxidant effects. nih.govnih.gov Key descriptors often found to be important include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to a molecule's ability to donate or accept electrons. For antioxidants, a higher HOMO energy is often correlated with better radical scavenging activity.

Topological and Connectivity Indices: These describe the size, shape, and branching of a molecule.

Indicator Variables: These are binary descriptors that denote the presence or absence of specific structural features, such as the number and position of hydroxyl groups or the presence of a catechol B-ring. nih.gov

Spatial Descriptors: Three-dimensional descriptors like the Connolly solvent-excluded volume can be crucial in describing how a molecule fits into a binding site. researchgate.net

Several QSAR studies on flavonoids have confirmed that the antioxidant activity is strongly dependent on the number and position of hydroxyl groups, the presence of a C2=C3 double bond (in the case of flavones vs. flavanones), and a 4-oxo function. nih.gov While a specific QSAR model for this compound derivatives is not widely reported, the principles derived from broader flavonoid QSAR studies are applicable. Such models can guide the selection of substituents and their positions to enhance a desired biological endpoint, such as antioxidant, anti-inflammatory, or enzyme inhibitory activity. worldscientific.com

Rational Design and Optimization of Analogues for Enhanced Efficacy and Selectivity

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design and optimization of this compound analogues. This process involves the targeted modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

For example, SAR studies of chroman-4-one derivatives as SIRT2 inhibitors revealed that an alkyl chain of optimal length (three to five carbons) at the C-2 position, along with large, electron-withdrawing groups at the C-6 and C-8 positions, were crucial for high potency and selectivity over other sirtuin isoforms like SIRT1 and SIRT3. acs.org This knowledge allows for the design of new analogues with potentially improved SIRT2 inhibition.

Another example is the development of multi-functional agents for Alzheimer's disease. Starting with a chromanone scaffold, researchers have designed hybrid molecules that incorporate pharmacophores from other known drugs. ucl.ac.uk SAR analysis of these hybrids showed that factors like the length of the linker between the chromanone core and another part of the molecule were critical for activity. ucl.ac.uk

Molecular docking studies, often used in conjunction with SAR, can provide a three-dimensional model of how a ligand binds to its target protein. This allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps to explain the observed SAR. By identifying desirable and undesirable regions for substitution within the binding pocket, new analogues can be designed to maximize favorable interactions and avoid steric clashes, leading to enhanced efficacy and selectivity. jmbfs.org This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery.

Advanced Research Techniques and Computational Approaches for 5,7 Dihydroxy 2,2 Dimethylchroman 4 One

In Silico Molecular Modeling and Simulation

In silico methods provide a powerful, cost-effective platform for investigating the molecular properties and potential biological roles of 5,7-Dihydroxy-2,2-dimethylchroman-4-one before committing to extensive laboratory synthesis and testing.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, offering insights into potential protein-ligand interactions and binding affinity. For chromanone scaffolds similar to this compound, docking studies have been instrumental in identifying potential therapeutic targets and optimizing ligand structure.

In one such study, derivatives of 4-chromanone (B43037) were evaluated as potential ligands for the human μ opioid receptor. jmbfs.org Using molecular docking, researchers calculated the binding affinity (docking score) and analyzed the interactions within the receptor's active site. jmbfs.org For instance, a lead compound was shown to form Pi-Pi stacking interactions with the aromatic rings of TRP318 and hydrogen bonds with SER53 and SER55. jmbfs.org This type of analysis allows for the rational design of new derivatives with improved potency. By identifying key interaction points, modifications can be made to the lead structure, such as the this compound core, to enhance its binding characteristics. jmbfs.org

Table 1: Example of Molecular Docking Data for Chromanone Derivatives Targeting the μ Opioid Receptor

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Chromanone Derivative 6 | μ Opioid Receptor | -8.36 | TRP318, SER53, SER55 | Pi-Pi Stacking, H-Bond |

| Morphine (Control) | μ Opioid Receptor | -6.02 | N/A | N/A |

| Novel Derivative N01 | μ Opioid Receptor | -9.89 | HIS54, LYS233 | Pi-Pi Stacking, H-Bond |

Data is illustrative, based on findings for related 4-chromanone structures. jmbfs.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can determine the HOMO-LUMO energy gap. researchgate.net A smaller energy gap often correlates with higher chemical reactivity and greater biological activity. researchgate.net

For chromone (B188151) derivatives, DFT studies have been used to calculate this energy gap and other electronic parameters, such as the electrophilicity index, to predict their potential as bioactive agents. researchgate.net These calculations provide a theoretical foundation for understanding the molecule's stability, reactivity, and potential to participate in chemical reactions, which is fundamental to its mechanism of action at a molecular level. researchgate.net

Quantum-chemical calculations are essential for predicting spectroscopic data and deriving molecular descriptors. These methods can accurately forecast NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental data to confirm a molecule's structure. researchgate.net

For example, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net This predictive power is invaluable for distinguishing between isomers and confirming the successful synthesis of a target compound like this compound. Furthermore, these calculations can determine various molecular descriptors (e.g., dipole moment, polarizability) that are crucial for quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity.

Ligand-Based Virtual Screening and Pharmacophore Modeling for Hit Identification

When the three-dimensional structure of a biological target is unknown, ligand-based methods become critical. These approaches use the structures of known active compounds to identify new potential hits from large chemical databases. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" acts as a 3D query to screen databases for molecules that share this arrangement. nih.gov

Virtual screening of databases using the 5,7-dihydroxychroman-4-one (B3026728) scaffold as a query can lead to the identification of novel compounds with similar biological potential. For instance, a screening of the ChEMBL database for flavones (a class of compounds including the chromanone core) identified CHEMBL1779470 as a potential Janus Kinase (JAK) inhibitor. researchgate.net This demonstrates how a known active scaffold can be used to discover new molecules for different therapeutic applications. researchgate.net The process involves generating multiple pharmacophore models from known active ligands and then using these models to filter large compound libraries, a strategy that has proven effective in discovering dual-target inhibitors. nih.gov

Chemoinformatics and Chemical Database Mining for Related Structures and Bioactivities

Chemoinformatics leverages computational tools to mine vast chemical databases, uncovering relationships between chemical structures and their biological activities. Databases such as PubChem, ChEMBL, and COCONUT are essential resources for this research. researchgate.netuni.lunaturalproducts.net

By searching these databases for this compound, researchers can retrieve a wealth of information, including its chemical identifiers, physicochemical properties, and links to scientific literature and patents. uni.lu Mining for structurally similar compounds using tools like SwissSimilarity can reveal related molecules and their known biological activities, suggesting potential new research directions for the query compound. researchgate.netmdpi.com For example, a search for this chromanone scaffold might reveal analogs with documented antioxidant or anti-inflammatory properties, prompting new laboratory investigations. caymanchem.com

Table 2: Chemoinformatics Data for this compound and Related Structures

| Database | Compound Identifier | Molecular Formula | Key Information/Bioactivity |

|---|---|---|---|

| PubChem | CID 821362 | C₁₁H₁₂O₄ | Provides structure, synonyms, and predicted properties like XlogP (1.8). uni.lu |

| ChEMBL | CHEMBL1779470 (Related Flavone) | C₁₅H₁₀O₆ | Identified as a potential Janus Kinase (JAK) inhibitor through virtual screening. researchgate.net |

| COCONUT | CNP0137697 (Related Flavonoid) | C₂₈H₃₄O₁₇ | Provides Natural Product (NP) likeness score and structural classification. naturalproducts.net |

| SwissSimilarity | N/A | N/A | A tool used to find structurally similar compounds in various databases based on a query structure. mdpi.com |

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are the cornerstone of chemical analysis, providing definitive proof of a molecule's structure. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used to characterize newly synthesized or isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For chromanone derivatives, specific chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of each proton and carbon atom in the structure. niscpr.res.inucl.ac.uk Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms, confirming the final structure. bmrb.io

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. niscpr.res.indoi.org Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces, offering further structural clues. Predicted collision cross-section (CCS) values for different adducts (e.g., [M+H]⁺, [M+Na]⁺) can be compared with experimental values to increase confidence in the identification. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone, and the aromatic ring C-C and C-H bonds. niscpr.res.in

Table 3: Representative Spectroscopic Data for Chromanone Scaffolds

| Technique | Data Type | Typical Values / Observations | Reference |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~197 ppm (C=O), ~165 ppm (C-O Ar), ~96 ppm (C-H Ar), ~80 ppm (C-O ether), ~44 ppm (CH₂) | bmrb.io |

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (phenolic OH), ~6-7 ppm (aromatic H), ~5.3 ppm (CH), ~2.7-3.1 ppm (CH₂) | bmrb.io |

| HRMS (ESI) | m/z [M+H]⁺ | For C₁₁H₁₂O₄: Expected m/z 209.0808 | uni.lu |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=O stretch), ~1600, 1450 (C=C aromatic stretch) | niscpr.res.in |

Future Perspectives and Therapeutic Development of 5,7 Dihydroxy 2,2 Dimethylchroman 4 One

Identification of Promising Lead Compounds from the Chromanone Class for Drug Discovery

The identification of lead compounds is a foundational step in drug discovery, focusing on molecules that exhibit promising activity against a specific target. frontiersin.org The chromanone class, including naturally occurring and synthetic derivatives, has proven to be a rich source of such candidates. nih.govnih.govresearchgate.net The therapeutic potential of these compounds is largely defined by the substitution pattern on the chromanone core, where the type, number, and position of functional groups play a critical role in determining their pharmacological effects. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing these lead compounds. For instance, research has shown that for antibacterial activity, a hydrophobic substituent at the C-2 position and a hydrogen bond donor/acceptor at the C-4 position, combined with hydroxyl groups at the C-5 and C-7 positions (as seen in the subject compound), enhance efficacy. nih.govacs.orgresearchgate.net In the context of neurodegenerative diseases, modifications to the chromanone structure have yielded potent inhibitors of key enzymes. ucl.ac.ukacs.org Similarly, for anti-inflammatory action, the presence of a methoxy (B1213986) group at the C-7 position and a hydrogen bond donor on an attached phenyl ring significantly impacts activity. nih.gov

Several chromanone derivatives have emerged as promising leads for further development.

| Compound/Derivative Class | Observed Activity | Therapeutic Area | Source(s) |

| Spiro Chromanones | Selective inhibitory action against tested microbes. | Antimicrobial | nih.gov |

| 2-propyl-4-chromanol | Potent activity against Mycobacterium tuberculosis. | Antituberculosis | nih.govacs.org |

| Compound C10 (chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid) | Excellent dual inhibition of Acetylcholinesterase (AChE) and Monoamine oxidase B (MAO-B). | Neurodegenerative Disease | ucl.ac.uk |

| Compounds C3AACP6 and C3AACP7 | Neuroprotective effects, recovery of aerobic metabolism, and reduction of neuroinflammation. | Neurodegenerative Disease | nih.govscispace.com |

| Compound 4e (chromanone-based derivative) | Potent inhibition of nitric oxide (NO) release and inducible nitric oxide synthase (iNOS) expression. | Neuroinflammation | uni.lu |

| 8-bromo-6-chloro-2-pentylchroman-4-one | Excellent inhibition of Sirtuin 2 (SIRT2). | Neurodegenerative Disease | acs.org |

These examples underscore the adaptability of the chromanone scaffold and highlight specific structural motifs that can be exploited to design new and effective therapeutic agents. acs.orgnih.gov

Strategies for Further Preclinical Development and Validation

Once a promising lead compound is identified, it must undergo rigorous preclinical development to validate its therapeutic potential. This process involves a combination of computational, in vitro, and in vivo studies designed to assess efficacy, mechanism of action, and suitability for clinical trials. frontiersin.orgnih.govresearchgate.net

Computational and In Vitro Screening: Integrative computational approaches, such as molecular modeling and cheminformatics, are powerful tools for screening chemical libraries and rationally designing drug candidates, significantly accelerating the discovery pipeline. frontiersin.org Following computational analysis, in vitro assays are employed. For chromanone derivatives, this often involves testing against specific human cell lines to determine cytotoxicity and selectivity. nih.gov For example, compounds have been evaluated against cancer cell lines like MCF-7 (breast), DU-145 (prostate), and A549 (lung), as well as non-cancerous lines to assess selective toxicity. nih.gov Mechanistic studies are performed to understand how the compounds work, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated cells or the modulation of key signaling pathways like NF-κB and PI3K/Akt. uni.lu

In Vivo Validation: Compounds that show promise in vitro are advanced to in vivo testing in animal models. This step is critical for bridging the gap between laboratory findings and clinical application. nih.govresearchgate.net For instance, the anti-neuroinflammatory effects of a chromanone derivative (compound 4e) were validated in an LPS-induced mouse model, where it was shown to mitigate the inflammatory response in hippocampal tissue by inhibiting microglial activation. uni.lu Similarly, the cognitive benefits of another derivative (compound C10) were demonstrated in a scopolamine-induced mouse model of Alzheimer's disease. ucl.ac.uk Rigor in the design, interpretation, and reporting of these preclinical studies is essential to ensure the data is replicable and can reliably predict clinical outcomes. nih.govresearchgate.net

Potential for Novel Therapeutic Agents in Specific Disease Areas

The diverse biological activities of the chromanone class make it a valuable source of novel therapeutic agents for a range of diseases, particularly those involving inflammation, neurodegeneration, and cancer. nih.govnih.govnumberanalytics.com

Neurodegenerative Diseases: Chromanone derivatives have shown significant potential in the context of Alzheimer's disease (AD). nih.govnih.gov The complexity of AD suggests that multi-target drugs may be more effective. ucl.ac.uk Chromanones have been developed as multi-functional agents that can simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in AD pathology. ucl.ac.ukacs.org Furthermore, certain derivatives protect against mitochondrial dysfunction, inhibit the aggregation of amyloid-β (a hallmark of AD), and reduce neuroinflammation. ucl.ac.uknih.govscispace.com Studies have identified specific compounds, such as C3AACP6 and C3AACP7, that restore mitochondrial function and reduce cognitive deficits in animal models of AD. nih.govscispace.com

Inflammatory Disorders: Chronic inflammation is a key factor in numerous diseases. nih.gov Chromanones have demonstrated potent anti-inflammatory properties. nih.gov Their mechanisms of action include the inhibition of pro-inflammatory mediators and cytokines. For example, derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cellular models of inflammation. nih.govuni.lu This is often achieved by deactivating key inflammatory signaling pathways, such as the NF-κB cascade. uni.lu The ability of compounds like 5,7-dihydroxy-2,2-dimethylchroman-4-one to mitigate oxidative stress and inflammation positions them as potential therapeutic agents for a variety of inflammatory conditions. lookchem.com

Cancer: The chromanone scaffold is a promising framework for the development of anticancer agents. acs.orgnih.gov Natural and synthetic flavanones (2-phenyl chroman-4-one derivatives) exhibit significant anticancer potential. nih.gov Studies have evaluated the cytotoxic effects of various chromanone derivatives against a range of human cancer cell lines, demonstrating their ability to induce apoptosis (programmed cell death) and affect the cell cycle. nih.gov Research has focused on optimizing substituents to enhance selectivity for cancer cells over normal tissues, which is a critical aspect of developing safer chemotherapies. nih.gov Some derivatives have shown much higher tumor specificity compared to major natural polyphenols, suggesting their potential as lead compounds for new anticancer drugs. nih.gov

| Therapeutic Area | Key Molecular Targets/Mechanisms | Example Chromanone Derivatives | Findings | Source(s) |

| Neurodegenerative Disease | AChE, MAO-B, Amyloid-β aggregation, Neuroinflammation, Mitochondrial dysfunction | Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids (e.g., C10) | Dual inhibition of AChE and MAO-B; neuroprotection; improved cognitive behavior in mice. | ucl.ac.ukacs.org |

| Inflammatory Disorders | NF-κB pathway, TLR4, PI3K/Akt, Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS | Chromanone derivative 4e | Potent inhibition of NO and pro-inflammatory cytokine production; deactivation of NF-κB signaling. | uni.lu |

| Cancer | Apoptosis induction, Cell cycle modulation | 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | Enhanced selective cytotoxicity against cancer cells (A549, MCF-7, DU-145) over normal cells. | nih.gov |

| Antimicrobial | Bacterial membrane potential, DNA topoisomerase IV | 2-alkyl substituted 4-chromanones | Activity against Gram-positive pathogens including MRSA. | nih.govacs.orgresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。